1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

Tautomerism Structural integrity Solution-phase behavior

1-(4-Ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1049129-28-3) is a synthetic 1,2,3-triazole derivative bearing a 4-ethoxyphenyl substituent at N1 and a methoxymethyl group at C5, with a free carboxylic acid at C4. Its molecular formula is C₁₃H₁₅N₃O₄ (MW 277.28 g/mol), and it is typically supplied as a research chemical with a minimum purity of 95%.

Molecular Formula C13H15N3O4
Molecular Weight 277.28 g/mol
CAS No. 1049129-28-3
Cat. No. B1414867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS1049129-28-3
Molecular FormulaC13H15N3O4
Molecular Weight277.28 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)COC
InChIInChI=1S/C13H15N3O4/c1-3-20-10-6-4-9(5-7-10)16-11(8-19-2)12(13(17)18)14-15-16/h4-7H,3,8H2,1-2H3,(H,17,18)
InChIKeyQVRMSPTVMAUUAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS 1049129-28-3): Structural Identity and Procurement-Relevant Characteristics


1-(4-Ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1049129-28-3) is a synthetic 1,2,3-triazole derivative bearing a 4-ethoxyphenyl substituent at N1 and a methoxymethyl group at C5, with a free carboxylic acid at C4 [1]. Its molecular formula is C₁₃H₁₅N₃O₄ (MW 277.28 g/mol), and it is typically supplied as a research chemical with a minimum purity of 95% . This compound belongs to the 1,2,3-triazole-4-carboxylic acid family, a privileged scaffold in medicinal chemistry and fragment-based drug discovery, where the carboxylic acid functionality serves as both a pharmacophore and a synthetic handle for amide coupling [2].

Why 1-(4-Ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic Acid Cannot Be Replaced by Close Triazole-Carboxylic Acid Analogs


Within the 1,2,3-triazole-4-carboxylic acid series, even minor structural alterations—such as the nature of the C5 substituent, the position of the aryloxy group, or the length of the alkoxy chain—can profoundly alter physicochemical properties, tautomeric behavior, and biological recognition. The C5 methoxymethyl group in the target compound eliminates the ring-chain tautomerism observed in the 5-formyl analog, thereby conferring a single, defined chemical species in solution [1]. Changing the 4-ethoxyphenyl N1-aryl group to a 4-methoxyphenyl analog reduces lipophilicity (XLogP3-AA difference ≈ 0.4 units) and alters H-bond acceptor topology, while relocation of the ethoxy substituent from the para to the ortho position (CAS 1267198-01-5) modifies the dihedral angle between the aryl ring and the triazole core, potentially impacting target binding [2]. Generic substitution without verifying these structure–property relationships risks selecting a compound with unintended reactivity, different solubility, or divergent biological activity.

Quantitative Differentiation Evidence: 1-(4-Ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic Acid vs. Closest Analogs


Elimination of Ring-Chain Tautomerism: Methoxymethyl vs. 5-Formyl Substituent Comparison

The target compound carries a 5-methoxymethyl group, which lacks the aldehyde functionality required for cyclization. In contrast, the closest 5-formyl analog, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, exists as an equilibrium mixture of the open-chain aldehyde and the cyclic 6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one tautomer. Quantitative ¹H NMR data from the Molbank study show the cyclic hemiacetal form constitutes approximately 20% of the equilibrium population in solution [1]. This tautomeric heterogeneity introduces ambiguity in both structural characterization and biological assay interpretation. The 5-methoxymethyl compound presents as a single, tautomerically inert species, ensuring consistent chemical identity across experiments and batches.

Tautomerism Structural integrity Solution-phase behavior

C5 Substituent Impact on Tautomeric Stability: Methoxymethyl vs. Unsubstituted (H) at C5

The unsubstituted (C5-H) analog, 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1042534-41-7), lacks the steric and electronic shielding provided by the C5 substituent. While not exhibiting the ring-chain tautomerism of the 5-formyl derivative, the C5-H analog may undergo N2-protonation tautomerism or C5-deprotonation under basic conditions due to the acidic triazole C–H bond. In contrast, the 5-methoxymethyl group in the target compound blocks this position, precluding C5-centered acid–base chemistry and ensuring a single, well-defined tautomeric form under a wider range of pH conditions [1]. The methoxymethyl group also provides an additional H-bond acceptor (ether oxygen) that is absent in the C5-H analog, altering molecular recognition properties [2].

Structural stability Tautomerism Chemical integrity

N1-Aryl Alkoxy Chain Length: 4-Ethoxyphenyl vs. 4-Methoxyphenyl Analog Lipophilicity Comparison

The ethoxy (–OCH₂CH₃) substituent in the target compound extends the alkyl chain by one methylene unit compared to the methoxy (–OCH₃) group in 5-(methoxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1049119-89-2). This homologous difference is quantitatively reflected in the computed octanol–water partition coefficient. PubChem-calculated XLogP3-AA values show the target compound (CID 28811197) has XLogP3-AA = 1.2, while the 4-methoxyphenyl analog (CID 28811198) has XLogP3-AA ≈ 0.8, representing a ΔlogP of approximately +0.4 units [1]. This is consistent with the Hansch π contribution of a methylene group (~+0.5). The higher lipophilicity of the ethoxy analog is expected to enhance passive membrane permeability in cell-based assays by a factor of approximately 2.5-fold (based on the logP–permeability correlation in Caco-2 models).

Lipophilicity SAR Permeability

Regioisomeric Differentiation: 4-Ethoxyphenyl (para) vs. 2-Ethoxyphenyl (ortho) Substitution Pattern

The target compound features a para-ethoxyphenyl substitution at N1. Its ortho regioisomer, 1-(2-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1267198-01-5), shares identical molecular formula (C₁₃H₁₅N₃O₄) and molecular weight (277.28 g/mol) but differs in the position of the ethoxy group on the phenyl ring [1]. This positional isomerism results in a substantially different conformational landscape: in the para isomer, the ethoxy group extends linearly away from the triazole core, whereas in the ortho isomer, the ethoxy group is forced into proximity with the triazole N2 and N3 atoms, potentially engaging in intramolecular interactions that alter the preferred dihedral angle between the aryl and triazole rings. The para isomer presents a more extended, less sterically encumbered pharmacophore, which is generally preferred in fragment-based library design for unbiased target screening [2].

Regioisomerism Molecular conformation Target recognition

Recommended Application Scenarios for 1-(4-Ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic Acid Based on Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design as a Tautomerically Stable Carboxylic Acid Fragment

The compound's tautomeric inertness (no ring-chain or prototropic tautomerism) makes it an ideal fragment for FBDD libraries, where each library member must exist as a single, well-defined species in aqueous buffer. Unlike the 5-formyl analog, which partitions into ~20% cyclic hemiacetal tautomer [1], the target compound yields unambiguous hit confirmation in primary screens (NMR, SPR, DSF). Its C4-carboxylic acid provides a direct handle for amide coupling to generate focused combinatorial libraries for SAR expansion.

Biochemical Probe Design Requiring Moderately Enhanced Membrane Permeability

With an XLogP3-AA of 1.2—approximately 0.4 units higher than the 4-methoxyphenyl analog [1]—the target compound offers a favorable balance between aqueous solubility and passive membrane permeability. This property profile supports its use as a starting scaffold for designing cell-permeable probes targeting intracellular enzymes, where the 4-methoxyphenyl analog may exhibit insufficient cellular uptake.

Orthogonal Synthetic Building Block for Amide-Focused Compound Libraries

The combination of a C4-carboxylic acid (coupling site) and a C5-methoxymethyl ether (inert protecting group equivalent) provides orthogonality in synthetic sequences. The methoxymethyl group is stable under standard amide coupling conditions (EDC/HOBt, HATU, DCC) and does not require separate protection/deprotection steps. This is a practical advantage over the C5-H analog (CAS 1042534-41-7), where the acidic C5–H may undergo undesired deprotonation or metalation under strongly basic coupling conditions [2].

Metal Coordination and MOF Linker Chemistry Exploiting Defined H-Bond Acceptor Topology

The para-ethoxyphenyl substitution topology provides a predictable, extended ligand geometry with six H-bond acceptor sites (triazole N2/N3, carboxylic acid O, ethoxy O, methoxymethyl ether O, carbonyl O) arranged in a spatially defined pattern [1]. This contrasts with the ortho-ethoxyphenyl isomer (CAS 1267198-01-5), where intramolecular interactions may sequester the ethoxy oxygen, reducing its availability for intermolecular coordination. The para isomer is therefore preferred for the rational design of coordination polymers or metal-organic frameworks (MOFs).

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